N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical agents, including antimicrobial, antifungal, and anticancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with formaldehyde and acetic anhydride under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The aminomethyl group can enhance binding affinity to biological targets, increasing the compound’s potency .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness
N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its aminomethyl and acetamide groups contribute to its versatility in various applications, distinguishing it from other thiazole derivatives .
Properties
Molecular Formula |
C7H11N3OS |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide |
InChI |
InChI=1S/C7H11N3OS/c1-5(11)9-3-7-10-6(2-8)4-12-7/h4H,2-3,8H2,1H3,(H,9,11) |
InChI Key |
SMZNDEOWOOOKTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=NC(=CS1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.